molecular formula C15H11N3O B11531669 N'-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide

N'-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide

Cat. No.: B11531669
M. Wt: 249.27 g/mol
InChI Key: IBZSGIJCVOAPFO-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N-NH).

Industrial Production Methods

Industrial production of N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the completion of the reaction.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Chlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-Methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-Nitrophenyl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H11N3O/c16-10-12-6-8-13(9-7-12)11-17-18-15(19)14-4-2-1-3-5-14/h1-9,11H,(H,18,19)/b17-11+

InChI Key

IBZSGIJCVOAPFO-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.